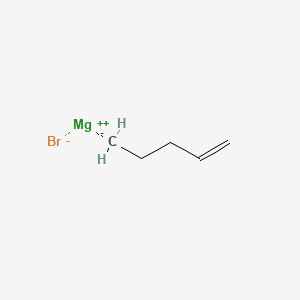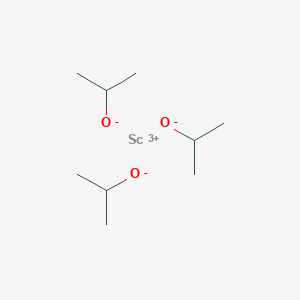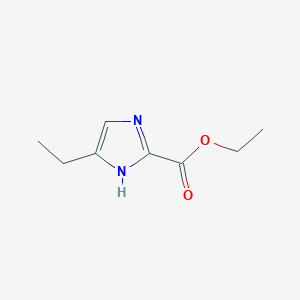
2-Methylveratraldehyde
Overview
Description
2-Methylveratraldehyde, also known as 3,4-dimethoxy-2-methylbenzaldehyde, is an organic compound with the molecular formula C10H12O3. It is a derivative of veratraldehyde, characterized by the presence of two methoxy groups and a formyl group attached to a benzene ring. This compound is known for its pleasant woody fragrance and is widely used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylveratraldehyde can be synthesized through various methods. One common method involves the methylation of vanillin using methylating agents such as dimethyl sulfate or diazomethane. The reaction typically occurs under basic conditions, with vanillin being converted to this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of veratrole using oxidizing agents like potassium dichromate in the presence of Lewis acids. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylveratraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylveratric acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 2-methylveratryl alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Methylveratric acid.
Reduction: 2-Methylveratryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylveratraldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is used in the development of drugs such as antihypertensive agents and anti-inflammatory drugs.
Industry: It is employed in the fragrance and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2-Methylveratraldehyde involves its interaction with various molecular targets. It can act as an aldehyde donor in biochemical reactions, participating in the formation of Schiff bases with amines. This interaction can influence various biological pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Veratraldehyde: Similar structure but lacks the methyl group at the 2-position.
Vanillin: Contains a hydroxyl group instead of the methoxy groups.
Syringaldehyde: Contains an additional methoxy group at the 5-position
Uniqueness: 2-Methylveratraldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 2-position and methoxy groups at the 3 and 4 positions make it a valuable intermediate in organic synthesis and a desirable component in fragrances .
Properties
IUPAC Name |
3,4-dimethoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDVKKZRJAMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468978 | |
| Record name | 2-METHYLVERATRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-09-4 | |
| Record name | 2-METHYLVERATRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)



![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)



